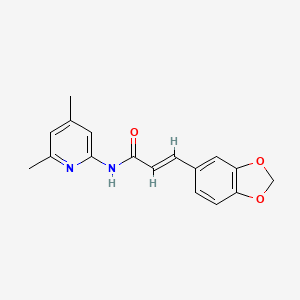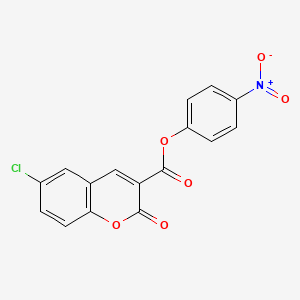![molecular formula C14H14BrN3O4S B5807254 N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)
N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide, commonly known as Brefeldin A, is a natural product that was first isolated from the fungus Eupenicillium brefeldianum. Brefeldin A has gained significant attention in the scientific community due to its unique ability to disrupt the cellular transport system.
Mechanism of Action
Brefeldin A binds to a protein called ADP-ribosylation factor (ARF), which is involved in the formation of vesicles that transport proteins and lipids within the cell. By binding to ARF, Brefeldin A prevents the formation of vesicles and disrupts the cellular transport system. This leads to the accumulation of proteins and lipids in the endoplasmic reticulum and the depletion of these molecules in the Golgi apparatus.
Biochemical and Physiological Effects:
Brefeldin A has been shown to have several biochemical and physiological effects. It inhibits the secretion of proteins and lipids from cells, leading to the accumulation of these molecules in the endoplasmic reticulum. It also causes the redistribution of Golgi markers to the endoplasmic reticulum and the fragmentation of the Golgi apparatus. Brefeldin A has been shown to induce apoptosis in some cell types, and it has been suggested that this may be due to the disruption of the cellular transport system.
Advantages and Limitations for Lab Experiments
Brefeldin A is a potent inhibitor of the Golgi apparatus, making it a valuable tool for studying the cellular transport system. It is also relatively specific, with little effect on other cellular processes. However, the low yield and challenging synthesis of Brefeldin A make it expensive and difficult to obtain. Additionally, the disruption of the cellular transport system can have unintended effects on other cellular processes, making it essential to use caution when interpreting results.
Future Directions
For Brefeldin A include the development of more efficient synthetic routes, more specific inhibitors of the cellular transport system, and the use of Brefeldin A in the study of disease.
Synthesis Methods
Brefeldin A is a complex molecule that is challenging to synthesize. The first total synthesis of Brefeldin A was reported in 1998 by Kishi and co-workers. The synthesis involved 43 steps and had a yield of only 0.5%. Since then, several other synthetic routes have been developed, but they are still challenging and low yielding.
Scientific Research Applications
Brefeldin A has been extensively used in scientific research to study the cellular transport system. It is a potent inhibitor of the Golgi apparatus, which is responsible for the processing and sorting of proteins and lipids. Brefeldin A has been used to study the transport of proteins from the endoplasmic reticulum to the Golgi apparatus and the retrograde transport of proteins from the Golgi apparatus to the endoplasmic reticulum. It has also been used to study the role of the Golgi apparatus in the formation of lysosomes and the regulation of the cell cycle.
properties
IUPAC Name |
5-bromo-N-[(E)-1-[4-(methanesulfonamido)phenyl]ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4S/c1-9(16-17-14(19)12-7-8-13(15)22-12)10-3-5-11(6-4-10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZRFTIRLJFNKD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1E)-1-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)



![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)